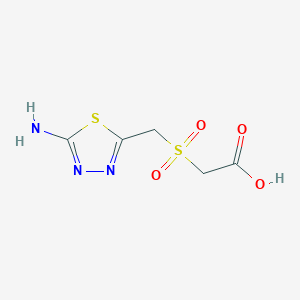
Acetamide, N-(6-((acetoxy)methoxyacetyl)-1,4-dihydro-4-oxo-2-pyrimidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Acetamido-6-oxo-1,6-dihydropyrimidin-4-yl)-1-methoxy-2-oxoethyl acetate is a complex organic compound with a unique structure It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Acetamido-6-oxo-1,6-dihydropyrimidin-4-yl)-1-methoxy-2-oxoethyl acetate typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the acetamido and methoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
- Step 1: Synthesis of the Pyrimidine Core:
- Reactants: Urea, ethyl acetoacetate
- Conditions: Acidic or basic medium, elevated temperature
- Product: 6-oxo-1,6-dihydropyrimidine
- Step 2: Introduction of the Acetamido Group:
- Reactants: 6-oxo-1,6-dihydropyrimidine, acetic anhydride
- Conditions: Mild heating, solvent (e.g., acetic acid)
- Product: 2-acetamido-6-oxo-1,6-dihydropyrimidine
- Step 3: Introduction of the Methoxy Group:
- Reactants: 2-acetamido-6-oxo-1,6-dihydropyrimidine, methanol, catalyst (e.g., sulfuric acid)
- Conditions: Reflux, solvent (e.g., methanol)
- Product: 2-(2-Acetamido-6-oxo-1,6-dihydropyrimidin-4-yl)-1-methoxy-2-oxoethyl acetate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Acetamido-6-oxo-1,6-dihydropyrimidin-4-yl)-1-methoxy-2-oxoethyl acetate can undergo various chemical reactions, including:
- Oxidation:
- Reagents: Hydrogen peroxide, potassium permanganate
- Conditions: Aqueous or organic solvent, controlled temperature
- Products: Oxidized derivatives with potential changes in biological activity
- Reduction:
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Anhydrous solvent, low temperature
- Products: Reduced derivatives with altered chemical properties
- Substitution:
- Reagents: Halogens, nucleophiles (e.g., amines, thiols)
- Conditions: Solvent (e.g., dichloromethane), catalyst (e.g., Lewis acids)
- Products: Substituted derivatives with modified functional groups
Common Reagents and Conditions: The reactions mentioned above typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use hydrogen peroxide in an aqueous medium, while reduction reactions often involve sodium borohydride in an anhydrous solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2-Acetamido-6-oxo-1,6-dihydropyrimidin-4-yl)-1-methoxy-2-oxoethyl acetate has several scientific research applications:
- Chemistry:
- Used as a building block for the synthesis of more complex molecules
- Studied for its reactivity and potential as a catalyst in organic reactions
- Biology:
- Investigated for its potential as an enzyme inhibitor
- Studied for its interactions with biological macromolecules
- Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities
- Studied for its pharmacokinetics and pharmacodynamics
- Industry:
- Used in the development of new materials with specific properties
- Studied for its potential applications in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 2-(2-Acetamido-6-oxo-1,6-dihydropyrimidin-4-yl)-1-methoxy-2-oxoethyl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects.
Molecular Targets and Pathways:- Enzymes:
- Inhibition of specific enzymes involved in metabolic pathways
- Modulation of enzyme activity to achieve therapeutic effects
- Receptors:
- Binding to specific receptors to alter cellular signaling pathways
- Modulation of receptor activity to influence physiological processes
Vergleich Mit ähnlichen Verbindungen
2-(2-Acetamido-6-oxo-1,6-dihydropyrimidin-4-yl)-1-methoxy-2-oxoethyl acetate can be compared with other similar compounds to highlight its uniqueness.
Similar Compounds:- 2-Acetamido-6-oxo-1,6-dihydropyrimidine:
- Lacks the methoxy and oxoethyl acetate groups
- Different reactivity and biological activity
- 1-Methoxy-2-oxoethyl acetate:
- Lacks the pyrimidine core and acetamido group
- Different chemical properties and applications
Uniqueness: The unique combination of functional groups in 2-(2-Acetamido-6-oxo-1,6-dihydropyrimidin-4-yl)-1-methoxy-2-oxoethyl acetate contributes to its distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
86953-32-4 |
|---|---|
Molekularformel |
C11H13N3O6 |
Molekulargewicht |
283.24 g/mol |
IUPAC-Name |
[2-(2-acetamido-6-oxo-1H-pyrimidin-4-yl)-1-methoxy-2-oxoethyl] acetate |
InChI |
InChI=1S/C11H13N3O6/c1-5(15)12-11-13-7(4-8(17)14-11)9(18)10(19-3)20-6(2)16/h4,10H,1-3H3,(H2,12,13,14,15,17) |
InChI-Schlüssel |
FPRITRXMKGBVGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC(=CC(=O)N1)C(=O)C(OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


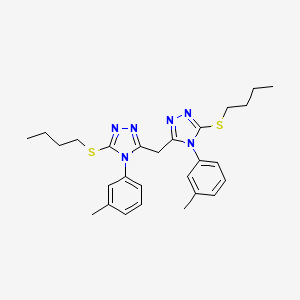
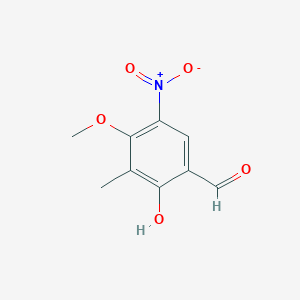
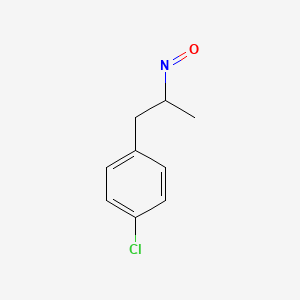
![5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B15218668.png)
![(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B15218670.png)
![N-[2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyrimidin-4-yl]acetamide](/img/structure/B15218681.png)
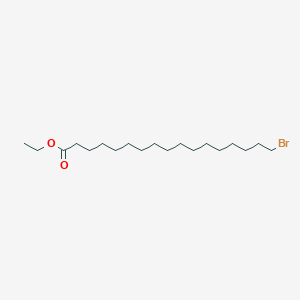
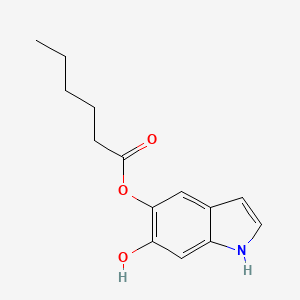
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15218703.png)
![4-{[(Oxolan-3-yl)methyl]amino}butanenitrile](/img/structure/B15218706.png)
![{[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218714.png)
![Hydrazinecarboxamide, N-[5-(aminosulfonyl)-1H-imidazol-4-yl]-](/img/structure/B15218722.png)
![N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine](/img/structure/B15218723.png)
